N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O5S/c19-11-3-5-12(6-4-11)23-16(14-9-29(26,27)10-15(14)22-23)21-18(25)17(24)20-8-13-2-1-7-28-13/h1-7H,8-10H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQQVABFWANHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, thiophene derivatives, and furan derivatives. The key steps may involve:
Formation of the thienopyrazole core: This can be achieved through cyclization reactions involving thiophene and pyrazole precursors.
Functionalization of the core: Introduction of the 4-fluorophenyl and furan-2-yl groups through substitution reactions.
Amidation: Formation of the ethanediamide linkage through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents onto the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(furan-2-yl)methyl]ethanediamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The compound shares structural homology with derivatives bearing modifications to the ethanediamide substituent. A notable analogue is N-[2-(4-Fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N′-(3-methoxypropyl)ethanediamide (RN: 899961-80-9), where the furan-2-ylmethyl group is replaced by a 3-methoxypropyl chain .
Substituent-Driven Property Variations
| Property | Target Compound | 3-Methoxypropyl Analogue |
|---|---|---|
| Substituent | Furan-2-ylmethyl | 3-Methoxypropyl |
| Polarity | Moderate (furan O-atom) | Higher (methoxy group) |
| Hydrogen Bonding | Possible via furan O-atom | Enhanced via methoxy O-atom |
| Lipophilicity (LogP)* | Estimated lower | Estimated higher |
*Predicted based on substituent contributions.
Such differences align with the "lumping strategy," where minor structural changes significantly alter physicochemical and functional profiles .
Bioactivity Implications
While direct bioactivity data for the target compound are unavailable, studies on plant-derived biomolecules suggest that ethanediamide derivatives exhibit diverse pharmacological properties, including enzyme inhibition and antimicrobial activity . The 4-fluorophenyl group, common in bioactive compounds, likely enhances metabolic stability and target affinity compared to non-fluorinated analogues.
Biological Activity
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide (CAS Number: 899733-61-0) is a complex organic compound with a unique structural framework that suggests potential biological activities. This article explores its biological activity based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with a fluorophenyl substituent and an ethanediamide moiety. Its molecular formula is with a molecular weight of 446.4 g/mol. The presence of the fluorine atom is significant as it can influence the compound's reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.4 g/mol |
| CAS Number | 899733-61-0 |
Antioxidant Properties
Preliminary studies suggest that compounds with similar thieno[3,4-c]pyrazole structures exhibit antioxidant properties . These properties are attributed to the ability of the compound to scavenge free radicals and reduce oxidative stress in biological systems. Research indicates that the thieno[3,4-c]pyrazole core can effectively interact with reactive oxygen species (ROS), potentially leading to protective effects against cellular damage.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory effects . In vitro studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases.
Enzyme Inhibition
Research indicates that this compound may interact with various enzymes involved in metabolic pathways. The fluorophenyl group enhances binding affinity towards certain targets by stabilizing interactions through π-π stacking and hydrogen bonding.
Case Studies
-
Study on Antioxidant Activity
- A study conducted on similar thieno[3,4-c]pyrazole compounds demonstrated significant radical scavenging activity in DPPH assays. The results indicated a dose-dependent response correlating with increased antioxidant capacity.
-
Anti-inflammatory Mechanism Investigation
- In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6. This suggests a potential mechanism for its anti-inflammatory effects through modulation of the NF-kB signaling pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
